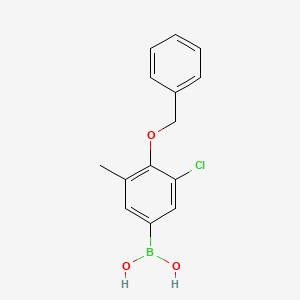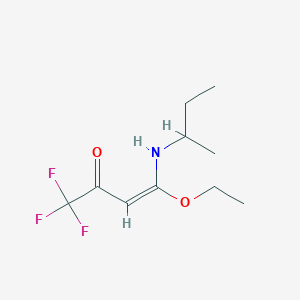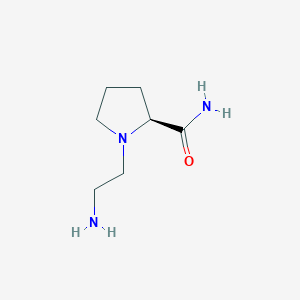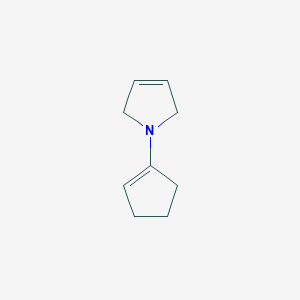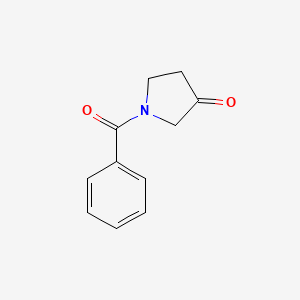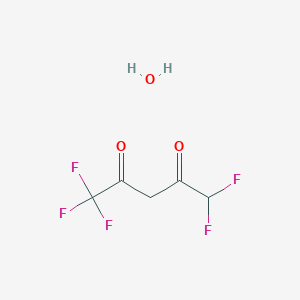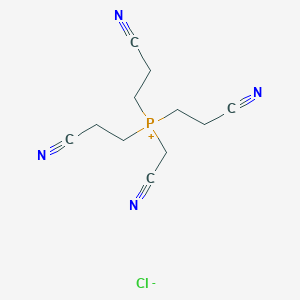
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is an organophosphorus compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of three 2-cyanoethyl groups and one cyanomethyl group attached to a central phosphorus atom, with a chloride ion as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride typically involves the reaction of tris(2-cyanoethyl)phosphine with cyanomethyl chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
P(CH2CH2CN)3+CH2ClCN→[P(CH2CH2CN)3(CH2CN)]Cl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The product is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the cyano groups to amines.
Substitution: The chloride ion can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or alkoxide ions can be used for substitution reactions.
Major Products
Oxidation: Phosphine oxides.
Reduction: Amino derivatives.
Substitution: Various substituted phosphonium salts.
Scientific Research Applications
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Biology: Employed in the study of protein crosslinking and enzyme inhibition.
Medicine: Investigated for its potential antitumor activity and as a drug delivery agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride involves its ability to interact with various molecular targets. The cyano groups can participate in hydrogen bonding and electrostatic interactions, while the phosphonium center can engage in coordination with metal ions. These interactions can modulate the activity of enzymes, proteins, and other biomolecules, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tris(2-cyanoethyl)phosphine
- Tris(cyanomethyl)phosphine
- Tris(2-cyanoethyl)(cyanomethyl)phosphonium bromide
Uniqueness
Tris(2-cyanoethyl)(cyanomethyl)phosphonium chloride is unique due to the combination of 2-cyanoethyl and cyanomethyl groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H14ClN4P |
|---|---|
Molecular Weight |
268.68 g/mol |
IUPAC Name |
tris(2-cyanoethyl)-(cyanomethyl)phosphanium;chloride |
InChI |
InChI=1S/C11H14N4P.ClH/c12-4-1-8-16(11-7-15,9-2-5-13)10-3-6-14;/h1-3,8-11H2;1H/q+1;/p-1 |
InChI Key |
DJRFRABOUCSTPM-UHFFFAOYSA-M |
Canonical SMILES |
C(C[P+](CCC#N)(CCC#N)CC#N)C#N.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-3-((E)-4-(Benzo[d][1,3]dioxol-5-yl)-2-oxobut-3-en-1-ylidene)indolin-2-one](/img/structure/B12854090.png)
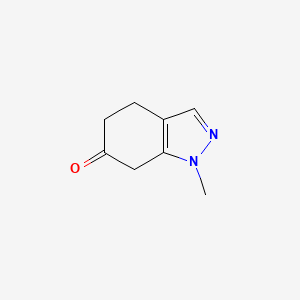

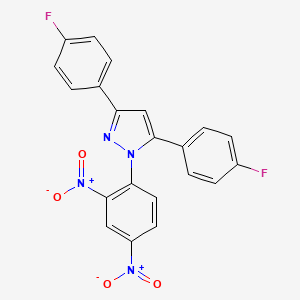
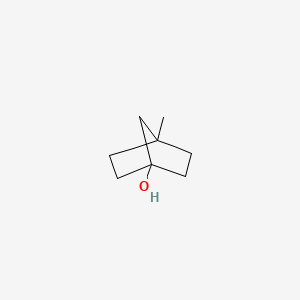
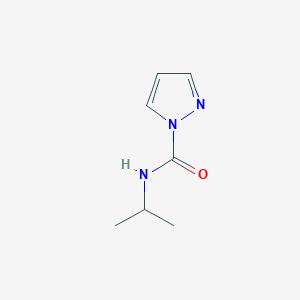
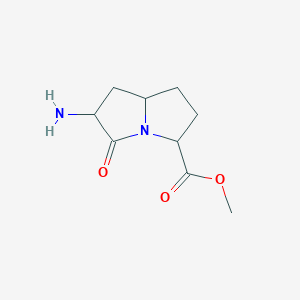
![3-isobutyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12854124.png)
